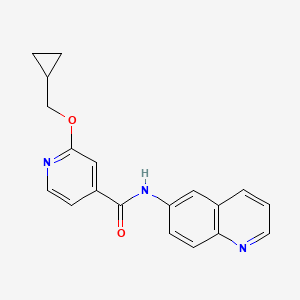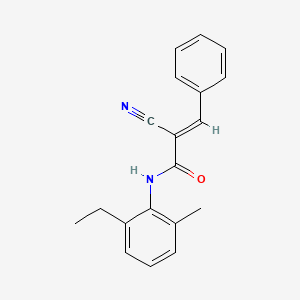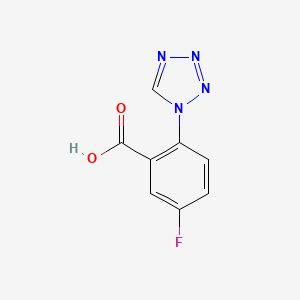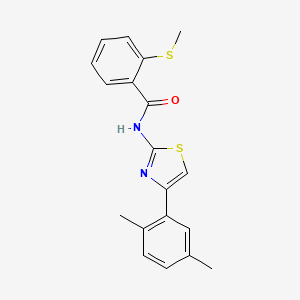
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, particularly in cancer cells. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
科学的研究の応用
Molecular Recognition and Sensing
- A study by Khanvilkar & Bedekar (2018) utilized a related quinoline derivative for molecular recognition. They developed an optically pure compound for discriminating isomers of acids using NMR and fluorescence spectroscopy, which could have practical applications in molecular sensing and recognition (Khanvilkar & Bedekar, 2018).
Neuropharmacology
- Isomae et al. (2003) investigated a quinoline derivative for its effects on learning and memory impairment in rats. The compound demonstrated potential in ameliorating memory impairment, suggesting its application in neuropharmacological research (Isomae et al., 2003).
Anti-Tuberculosis and Anti-Inflammatory Applications
- Tseng et al. (2017) designed and synthesized indeno[1,2-c]quinoline derivatives, evaluating their anti-tuberculosis and anti-inflammatory activities. They found compounds with significant activities against Mycobacterium tuberculosis, indicating potential applications in anti-TB drug development (Tseng et al., 2017).
Photochemotherapy
- Chilin et al. (2003) synthesized furo[2,3-h]quinolinone derivatives and evaluated their biological activities. These compounds showed promising potential as photochemotherapeutic agents, which could be explored further for treating certain cancers (Chilin et al., 2003).
Anticancer Agents Targeting Bcl-2
- Research by Hamdy et al. (2019) focused on quinoline-based heterocycles as anticancer agents targeting Bcl-2, a protein involved in cancer cell death resistance. Some compounds exhibited potent anti-proliferative activity, suggesting their use in developing anticancer therapies (Hamdy et al., 2019).
Supramolecular Biomimetic Catalysis
- Bhosle et al. (2019) developed a biomimetic catalysis method for synthesizing new chromeno[4,3-b]quinolin-isonicotinamides. These compounds showed antimicrobial activity, indicating their potential in antimicrobial drug development (Bhosle et al., 2019).
Imaging GABAA- and GABAB-benzodiazepine Receptors
- Moran et al. (2012) studied quinolines as positive allosteric modulators of GABA receptors for imaging purposes. They developed radiotracers for positron emission tomography (PET), contributing to neuroimaging research (Moran et al., 2012).
Fungicides and Antimicrobial Agents
- Kessabi et al. (2016) synthesized quinolin-6-yloxyacetamide fungicides, highlighting the potential use of quinoline derivatives in agriculture and antimicrobial applications (Kessabi et al., 2016).
Antituberculosis Agents
- Subtil et al. (2017) explored 2-(quinolin-4-yloxy)acetamides as potential antituberculosis agents. These compounds showed activity against drug-resistant Mycobacterium tuberculosis strains, indicating their relevance in tuberculosis treatment (Subtil et al., 2017).
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-quinolin-6-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(15-7-9-21-18(11-15)24-12-13-3-4-13)22-16-5-6-17-14(10-16)2-1-8-20-17/h1-2,5-11,13H,3-4,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMMRFQNJBMAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)



![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)


![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)
![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)



![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2560548.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2560550.png)